OXA-22

Description

Overview of Beta-Lactamase Classes

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. oup.com These enzymes hydrolyze the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive. oup.comasm.org Based on amino acid sequence homology, β-lactamases are categorized into four molecular classes: A, B, C, and D. oup.comasm.orgnih.gov

Class A, C, and D enzymes are serine β-lactamases that utilize a serine residue in their active site for catalysis. oup.comasm.orgebi.ac.uk

Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. oup.commdpi.com

This classification scheme provides a framework for understanding the evolutionary relationships and functional diversity among this large group of enzymes. asm.org

Significance of Class D Beta-Lactamases (OXA Enzymes) in Antimicrobial Resistance

Class D β-lactamases, commonly known as oxacillinases (OXA enzymes), represent the most diverse of the four β-lactamase classes. asm.orgnih.gov The designation "OXA" historically refers to their ability to hydrolyze the antibiotic oxacillin (B1211168) more effectively than benzylpenicillin, although this is not a universal characteristic for all members of this class. oup.commdpi.comnih.gov

The significance of OXA enzymes in antimicrobial resistance is substantial and multifaceted:

Diverse Substrate Spectra : The OXA family is highly heterogeneous, with enzymes exhibiting a wide range of hydrolytic profiles. asm.orgmdpi.comnih.gov Some are narrow-spectrum penicillinases, while others have evolved to become extended-spectrum β-lactamases (ESBLs) capable of inactivating later-generation cephalosporins. nih.govmdpi.comnih.gov

Emergence of Carbapenemases : A clinically critical development is the emergence of carbapenem-hydrolyzing Class D β-lactamases (CHDLs), such as the widespread OXA-23, OXA-40, and OXA-48-like enzymes. asm.orgnih.govresearchgate.net These enzymes can inactivate carbapenems, which are often considered last-resort antibiotics for treating severe infections caused by multidrug-resistant Gram-negative bacteria. asm.orgasm.orgnih.gov

Genetic Mobility : The genes encoding OXA enzymes are found on both bacterial chromosomes and mobile genetic elements like plasmids. mdpi.comnih.gov Their presence on plasmids facilitates their transfer between different bacterial species, contributing to the rapid dissemination of resistance. mdpi.comresearchgate.net This has been particularly problematic in pathogens like Acinetobacter baumannii and members of the Enterobacterales family. asm.orgnih.govnih.gov

The continuous evolution and spread of OXA enzymes pose a significant threat to the efficacy of β-lactam antibiotics, making them a major focus of clinical and research efforts. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

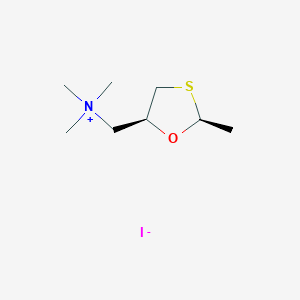

IUPAC Name |

trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNAKQKXXMGYQT-WSZWBAFRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(CS1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1O[C@H](CS1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481956 | |

| Record name | OXA-22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76541-57-6 | |

| Record name | OXA-22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Classification and Phylogenetic Characterization of Oxa 22

Ambler Class D Beta-Lactamase Designation for OXA-22

OXA-22 is formally designated as an Ambler Class D β-lactamase, a classification based on amino acid sequence homology wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca. This enzyme, identified as an oxacillinase, was initially characterized from Ralstonia pickettii isolate PIC-1 wikipedia.orgwikipedia.orgwikipedia.orgmims.com. Class D β-lactamases, including OXA-22, function through a serine ester hydrolysis mechanism, distinguishing them from other β-lactamase classes fishersci.cawikidata.orgwikidata.org.

A notable characteristic of OXA-22 is its chromosomal location within the Ralstonia pickettii genome, with its expression being inducible wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgmims.com. The enzyme has a relative molecular mass of approximately 28 kDa wikipedia.org. Structural analysis of OXA-22 reveals several conserved amino acid motifs typical of Class D β-lactamases. These include the S-T-F-K tetrad at positions 71-75, Y-G-N at 144-146, W-X-E-X-X-L-X-I-S at 164-172, Q-X-X-X-L at 176-180, and K-T-G at 216-218, along with another conserved stretch of amino acids at positions 231-236 wikipedia.orgwikipedia.org.

Amino Acid Sequence Homology and Divergence

OXA-22 exhibits varying degrees of amino acid identity with other β-lactamases, particularly within the Ambler Class D enzymes. Its sequence homology is generally low, ranging from 19% to 38% with other Ambler Class D β-lactamases wikipedia.orgwikipedia.orgmims.com.

OXA-22 demonstrates its highest amino acid identity with specific members of the OXA family. It shares 38% identity with OXA-9, 37% with OXA-18, and 34% with OXA-12 wikipedia.orgwikipedia.orgwikipedia.orgmims.com. In contrast, its identity with OXA-20 is considerably lower, at 19% wikipedia.orgwikipedia.orgmims.com. Another related enzyme, OXA-45, shows 40% amino acid identity to OXA-22 wikidata.org.

Several OXA-22-like β-lactamases, such as OXA-22a and OXA-22b, have been identified in Ralstonia pickettii isolates, exhibiting high amino acid identity (96% to 100%) with OXA-22 itself wikipedia.org. These variants show specific amino acid differences at certain positions compared to the original OXA-22 enzyme, as detailed in the table below wikipedia.org.

Table 1: Amino Acid Identity of OXA-22 with Related OXA Family Members

| OXA Family Member | Amino Acid Identity with OXA-22 (%) | Citation |

| OXA-9 | 38 | wikipedia.orgwikipedia.orgwikipedia.orgmims.com |

| OXA-18 | 37 | wikipedia.orgwikipedia.org |

| OXA-12 | 34 | wikipedia.orgwikipedia.org |

| OXA-45 | 40 | wikidata.org |

| OXA-20 | 19 | wikipedia.orgwikipedia.orgmims.com |

Table 2: Amino Acid Differences among OXA-22-like β-Lactamases Compared to OXA-22

| β-Lactamase | Amino Acid at Position 90 | Amino Acid at Position 95 | Amino Acid at Position 96 | Amino Acid at Position 104 | Amino Acid at Position 126 | Amino Acid at Position 189 | Amino Acid at Position 193 | Amino Acid at Position 198 | Citation |

| OXA-22 | H | R | H | E | I | P | H | L | wikipedia.org |

| OXA-22a | K | R | D | V | S | R | V | (Not specified) | wikipedia.org |

| OXA-22b | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Not specified) | wikipedia.org |

Phylogenetically, OXA-22 is most closely related to OXA-9 wikipedia.orgwikipedia.orgwikipedia.orgmims.com. It is characterized as a narrow-spectrum β-lactamase, meaning its hydrolytic activity is primarily directed against a limited range of β-lactam antibiotics, such as benzylpenicillin, cloxacillin, and certain restricted-spectrum cephalosporins wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org. This distinguishes it from OXA-type carbapenemases, which possess activity against carbapenems guidetopharmacology.orgwikidoc.org. The OXA-22-like enzymes are considered innate to Ralstonia species, reflecting their natural occurrence within these bacteria wikipedia.org. While the broader OXA family includes diverse subgroups, some of which are carbapenem-hydrolyzing (e.g., OXA-23-like, OXA-40-like, OXA-51-like, OXA-58-like, OXA-143-like) guidetopharmacology.orgwikidoc.orgmims.com, OXA-22 itself does not typically fall into these carbapenemase subgroups wikidata.orgwikidoc.org.

Compound Names and PubChem CIDs

Genetics and Regulation of Blaoxa 22

Chromosomal Location of the blaOXA-22 Gene

The blaOXA-22 gene is chromosomally encoded in Ralstonia pickettii wikipedia.orgguidetopharmacology.orgnih.gov. Investigations into its genomic context have revealed that blaOXA-22-like genes are present as a single copy on a large DNA fragment, typically exceeding 250 kilobases (kb) guidetopharmacology.org. This chromosomal integration underscores its stable inheritance within the R. pickettii genome, distinguishing it from many plasmid-mediated resistance genes often associated with horizontal gene transfer.

Transcriptional Regulation and Inducibility of blaOXA-22 Expression

The expression of OXA-22 β-lactamase is not constitutive but rather inducible, primarily by the presence of β-lactam molecules wikipedia.orgguidetopharmacology.orgnih.govwikipedia.orgnih.gov. This inducible nature suggests a sophisticated regulatory system that allows the bacterium to adapt its resistance mechanisms in response to environmental cues, such as antibiotic exposure.

The induction kinetics of OXA-22 production in R. pickettii have been characterized. β-lactamase production reaches maximal levels approximately one hour after induction, subsequently returning to basal levels within the following three hours, while maintaining its inducibility wikipedia.org. The induction rates observed can vary significantly between different R. pickettii strains, ranging from 25- to 64-fold guidetopharmacology.org.

For inducible expression of the blaOXA-22 gene, a minimum upstream region of 240 base pairs (bp) from the transcription initiation site is required wikipedia.org. While the deletion of sequences located upstream of the promoter regions does not alter the basal expression of the β-lactamase, it completely abolishes the induction process, highlighting the critical role of these upstream elements in the regulatory cascade wikipedia.org. The expression of both blaOXA-22 and the regulatory gene rp3 is positively regulated and specifically induced by imipenem (B608078) nih.gov. Upon imipenem induction, the transcript levels of blaOXA-22 can increase approximately 100-fold wikipedia.orgnih.gov.

Identification of Upstream Regulatory Elements (e.g., Open Reading Frames)

Detailed analysis of the genetic environment surrounding the blaOXA-22 gene has led to the identification of several upstream open reading frames (ORFs) that play a crucial role in its regulation wikipedia.org. Among these, ORF-RP3 (also referred to as RP3 or rp3) has been extensively studied. This ORF is located upstream of the blaOXA-60 gene (another oxacillinase found in R. pickettii) and is transcribed in a divergent orientation relative to blaOXA-60 wikipedia.orgnih.gov.

The RP3 gene encodes a polypeptide consisting of 532 amino acids, with an estimated molecular mass of 58.7 kDa wikipedia.orgwikipedia.org. Notably, RP3 exhibits no apparent sequence homology with previously characterized regulatory proteins, suggesting it may represent a novel regulatory element wikipedia.orgwikipedia.org.

The functional significance of ORF-RP3 in the regulation of β-lactamase expression has been demonstrated through genetic manipulation. Disruption of ORF-RP3 leads to the complete abolition of induction for both OXA-22 and OXA-60 β-lactamases wikipedia.orgwikipedia.orgnih.gov. Conversely, trans-complementation of ORF-RP3 successfully restores both the basal and inducible expression levels of these oxacillinase genes, confirming its direct involvement in their induction wikipedia.orgwikipedia.org. Furthermore, RP3 is actively transcribed, and its promoter sequences are characterized as a non-typical σ70-type promoter wikipedia.orgnih.gov.

DNAse I footprinting assays have provided further insights into the interaction between RP3 and the promoter regions of the blaOXA genes. These studies revealed that RP3 specifically binds to tandem repeat sequences located at positions -55.5 and -73.5 upstream from the transcriptional start sites of blaOXA-22 wikipedia.orgnih.gov.

Table 1: Key Regulatory Elements and Their Characteristics

| Element | Location Relative to blaOXA-22 | Function | Size/Description |

| Upstream region (minimal) | 240 bp upstream of transcription initiation site | Required for inducible expression | 240 bp |

| ORF-RP3 (rp3) | Upstream of blaOXA-60 (divergently transcribed) | Essential for induction of blaOXA-22 and blaOXA-60 | 532 amino acids (58.7 kDa) |

| RP3 binding sites | Tandem repeats at -55.5 and -73.5 bp upstream of blaOXA-22 transcription start site | Specific binding of RP3 | - |

Mechanisms of Gene Expression Induction

The induction of OXA-22 expression is intrinsically linked to the presence and activity of ORF-RP3 wikipedia.org. While the precise molecular cascade of this novel regulatory system is still under investigation, current findings suggest that RP3 is likely a critical component of a broader regulatory network governing β-lactamase expression in R. pickettii wikipedia.orgnih.gov. The regulation of blaOXA-22 expression occurs at the transcriptional level, with imipenem serving as a specific inducer nih.gov.

Table 2: Transcriptional Induction of blaOXA-22 and rp3 by Imipenem

| Gene | Fold Increase in Transcript Level (upon imipenem induction) |

| blaOXA-22 | ~100-fold wikipedia.orgnih.gov |

| rp3 | ~20-fold wikipedia.orgnih.gov |

The coordinated transcriptional upregulation of both blaOXA-22 and rp3 in the presence of imipenem highlights a tightly controlled mechanism that allows R. pickettii to rapidly respond to β-lactam antibiotic challenges by increasing the production of the OXA-22 β-lactamase, thereby contributing to its survival in antibiotic-rich environments.

Enzymatic Activity and Substrate Hydrolysis Profile of Oxa 22

Hydrolytic Spectrum against Beta-Lactam Substrates

The hydrolytic activity of OXA-22 is primarily directed towards certain penicillin and restricted-spectrum cephalosporin (B10832234) compounds. nih.govasm.org

OXA-22 exhibits strong hydrolytic activity against penicillins such as benzylpenicillin and cloxacillin. nih.govasm.org This activity is a characteristic feature of its substrate profile.

The enzyme also shows robust hydrolytic activity against restricted-spectrum cephalosporins, including cephalothin (B1668815) and cephaloridine. nih.govasm.org This broadens its impact on early-generation beta-lactam antibiotics.

A peculiar characteristic of OXA-22, especially for an enzyme classified as an oxacillinase, is its lack of hydrolytic activity against oxacillin (B1211168). nih.govasm.org This contrasts with other oxacillinases, such as AmpS (related to OXA-12) and LCR-1, which strongly hydrolyze oxacillin but not cloxacillin. nih.govasm.org The term "oxacillinase" for Class D β-lactamases originally stemmed from their higher hydrolysis rate for oxacillin compared to benzylpenicillin, though this generalization is not universally applicable to all OXA enzymes, including OXA-22. mdpi.com

Enzyme Kinetics and Catalytic Efficiency (General Aspects)

Kinetic studies have been performed to characterize the enzymatic efficiency of OXA-22. The specific activity of purified OXA-22 was determined to be 9.1 mU/mg, with a purification coefficient of 20-fold. nih.govasm.org For inhibition studies, 100 µM cephalothin was used as a substrate, and one unit of enzyme activity was defined as the hydrolysis of 1.0 µmol of cephalothin per minute. nih.govasm.org

Inhibition studies revealed that OXA-22 activity is partially inhibited by clavulanic acid, with an IC50 of 1.2 µM. nih.govasm.org Tazobactam (B1681243) showed less inhibitory effect, with an IC50 of 6.5 µM. nih.govasm.org These inhibition profiles differ from those observed for other oxacillinases, where tazobactam's inhibitory property is typically equal to or greater than that of clavulanic acid. nih.govasm.org Additionally, OXA-22 activity was inhibited by NaCl, similar to other oxacillinases, with an IC50 of 80 mM. nih.govasm.org

The following table summarizes the hydrolytic spectrum of OXA-22 based on research findings:

| Substrate Type | Example Substrates | Hydrolytic Activity |

| Penicillins | Benzylpenicillin | Strong |

| Cloxacillin | Strong | |

| Restricted-Spectrum Cephalosporins | Cephalothin | Strong |

| Cephaloridine | Strong | |

| Specific Substrates | Oxacillin | Lack of Activity |

Structural Biology and Catalytic Mechanism of Oxa 22 Enzyme

Active Site Configuration and Key Residues

The active site of OXA-22 is a precisely arranged region where substrate binding and catalysis occur, situated in the inter-domain cleft mdpi.compnas.orgnih.govpnas.org. Key residues within this active site are critical for its function. These include Ser70, Lys73 (or Lys-70 depending on the numbering system), Ser118, Lys208, Thr209, Gly210, Tyr211, and Arg250, which have been identified as playing significant roles in substrate binding and catalysis in OXA-type enzymes nih.govmdpi.com.

A distinctive feature of Class D β-lactamases, including OXA-22, is the indispensable role of a carbamylated lysine (B10760008) residue, typically Lys-70 (or Lys73 in some numbering schemes), in their catalytic mechanism mdpi.comrsc.orgresearchgate.netnih.govrsc.orgpnas.org. This carbamylated lysine acts as a general acid/base, facilitating both the acylation and deacylation steps of β-lactam hydrolysis rsc.orgresearchgate.netnih.govrsc.orgpnas.org. In the acylation step, it deprotonates the nucleophilic active site serine (Ser-67 or Ser70), enabling its attack on the β-lactam ring rsc.orgresearchgate.netnih.govpnas.org. The carbamylation of Lys-70 is a reversible process and is essential for the enzyme's activity nih.govpnas.org. The hydrophobic environment surrounding this lysine residue within the active site is thought to favor its carbamylation in the presence of carbon dioxide rsc.orgpnas.org.

Following the formation of a covalent acyl-enzyme intermediate, the deacylation step is crucial for the release of the hydrolyzed β-lactam product and regeneration of the active site rsc.orgresearchgate.netmdpi.com. This step involves the nucleophilic attack of a water molecule on the acyl-enzyme intermediate rsc.orgresearchgate.netmdpi.com. The carbamylated lysine (e.g., Lys-70/73) plays a pivotal role in this process by activating the hydrolytic water molecule, making it sufficiently nucleophilic to attack the acyl bond mdpi.comrsc.orgresearchgate.netnih.govpnas.orgasm.orgasm.orgnih.gov. In some OXA carbapenemases, structural analyses have revealed that the enzyme can evolve to allow the ingress of this deacylating water molecule into the active site through the movement of specific hydrophobic surface residues, forming a transient channel asm.orgasm.orgasm.orgresearchgate.net. This mechanism is vital for their ability to hydrolyze carbapenem (B1253116) antibiotics effectively asm.orgasm.orgasm.org.

Molecular Epidemiology and Dissemination of Blaoxa 22

Natural Host and Prevalence in Ralstonia pickettii Isolates

blaOXA-22 is an intrinsic β-lactamase gene found naturally in Ralstonia pickettii, a non-fermenting Gram-negative rod nih.govnih.gov. R. pickettii is recognized as an occasional pathogen responsible for nosocomial septicemia and tissue infections nih.gov. It is considered the most clinically significant pathogen within the Ralstonia genus, despite generally exhibiting low pathogenicity nih.gov.

Ralstonia pickettii inherently possesses resistance or intermediate susceptibility to various β-lactam antibiotics, including penicillins, narrow-spectrum cephalosporins, ceftazidime, and aztreonam (B1666516) nih.gov. The presence of OXA-22, alongside other β-lactamases like OXA-60, contributes to the elevated minimum inhibitory concentrations (MICs) observed for β-lactam antibiotics in Ralstonia isolates researchgate.net. Research has indicated that OXA-22 exhibits narrow-spectrum β-lactam hydrolysis activity nih.govnih.gov.

Studies have identified blaOXA-22-like genes as single chromosomal copies in clinical isolates of R. pickettii nih.gov. For instance, OXA-22 was identified in R. pickettii strains PIC-1 and PIC-3, while variants such as OXA-22a were found in R. pickettii PIC-2 and ATCC 27511, and OXA-22b in R. pickettii CIP 7422 nih.gov.

Table 1: Prevalence of blaOXA-22-like Genes in Ralstonia pickettii Isolates

| Isolate Type / Strain | blaOXA-22-like Gene Identified | Source |

| R. pickettii PIC-1 | OXA-22 | Clinical |

| R. pickettii PIC-3 | OXA-22 | Clinical |

| R. pickettii PIC-2 | OXA-22a | Clinical |

| R. pickettii ATCC 27511 | OXA-22a | Reference |

| R. pickettii CIP 7422 | OXA-22b | Reference |

Geographical Distribution and Observed Occurrences

Information regarding the widespread geographical distribution of OXA-22 is limited in current literature, unlike other OXA-type carbapenemases that are broadly disseminated in pathogens like Acinetobacter baumannii and Enterobacterales mdpi.comjidc.orgoup.comasm.org. Specific occurrences of blaOXA-22 have been reported in R. pickettii clinical isolates from the Paris area, France, and in reference strains obtained from the Pasteur Institute (Paris, France) and the American Type Culture Collection (ATCC) nih.gov.

Genetic Context of blaOXA-22 Carriage (e.g., chromosomal stability)

The gene encoding OXA-22, blaOXA-22, is chromosomally located within the Ralstonia pickettii genome nih.govnih.gov. This chromosomal integration suggests a stable genetic carriage of the enzyme within the species. The expression of OXA-22-like β-lactamases in R. pickettii has been shown to be inducible nih.govnih.govasm.org. This inducibility is linked to a unique open reading frame (ORF) situated upstream of the blaOXA-22 gene nih.gov.

The G+C content of this ORF is approximately 65%, which falls within the typical range for Ralstonia genes (60.1% to 69.5%) nih.gov. At the amino acid level, OXA-22 exhibits low identity with other Ambler class D β-lactamases, with identities ranging from 19% to 38% for enzymes like OXA-20 and OXA-9, respectively nih.gov. The highest percentages of identity were observed with OXA-9 (38%), OXA-18 (37%), and OXA-12 (34%) nih.gov.

Molecular Methods for Detection and Characterization of Blaoxa 22

Nucleic Acid-Based Detection Strategies

Nucleic acid-based methods primarily focus on identifying the blaOXA-22 gene sequence within bacterial genomes.

Polymerase Chain Reaction (PCR) is a widely used and sensitive method for the detection of blaOXA-22-like genes. nih.govresearchgate.netuniprot.org Specific primer pairs are designed to amplify characteristic regions of the gene, allowing for its identification. For blaOXA-22, internal PCR amplification primers have been developed, such as OXA-22A (5′-TTGCATGAAGGCAAGTGCGACGAG-3′) and OXA-22B (5′-TCAACCTTGTCGTCCTGGATC-3′), which amplify a 622 bp fragment of the 828 bp open reading frame (ORF). nih.gov

Typical PCR amplification conditions for blaOXA genes generally involve an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final elongation step. uniprot.orgmcmaster.ca While specific conditions may vary, a common thermocycling protocol includes:

Initial denaturation: 94°C for 5 minutes. uniprot.org

30 cycles of:

Denaturation: 94°C for 25 seconds. uniprot.org

Annealing: 52°C for 40 seconds. uniprot.org

Extension: 72°C for 50 seconds. uniprot.org

Final elongation: 72°C for 6 minutes. uniprot.org

Beyond conventional PCR, advanced techniques like multiplex real-time PCR assays enable the discrimination of multiple OXA β-lactamase gene families simultaneously. uniprot.org High-Resolution Melt Analysis (HRMA) in conjunction with real-time PCR can further differentiate between closely related blaOXA variants based on their unique melt curves. oup.com

Table 1: PCR Primers for blaOXA-22 Detection

| Primer Name | Sequence (5' to 3') | Target Region | Amplicon Size (bp) |

| OXA-22A | TTGCATGAAGGCAAGTGCGACGAG | blaOXA-22 | 622 |

| OXA-22B | TCAACCTTGTCGTCCTGGATC | blaOXA-22 | 622 |

Whole-Genome Sequencing (WGS) has revolutionized the detection and characterization of antimicrobial resistance genes, including blaOXA-22. WGS provides a comprehensive view of a bacterial isolate's entire genetic content, allowing for the identification of resistance genes, their genetic context, and their association with mobile genetic elements. microbiologyresearch.org

Bioinformatic analysis is an integral part of WGS, involving the assembly of raw sequencing data, annotation of genes, and identification of antimicrobial resistance determinants. Various bioinformatic tools and platforms are utilized for this purpose, such as:

ResFinder: For identifying acquired antimicrobial resistance genes.

MLST software: For determining multilocus sequence types (STs), which aids in epidemiological tracking.

ISfinder: For identifying insertion sequence (IS) elements, which are often associated with the mobilization and expression of resistance genes.

Specialized pipelines: Such as CDC's in-house bioinformatics pipeline (QuAISAR-H) or commercial platforms like EPISEQ CS, which perform quality control, genome assembly, and resistance gene annotation.

Through WGS and bioinformatic analysis, researchers can determine the chromosomal location of blaOXA-22, identify co-resistance genes present on the same genetic elements, and analyze the broader genetic environment that influences its expression and dissemination. nih.govmicrobiologyresearch.org

Protein-Based Characterization Techniques (e.g., Isoelectric Focusing)

Protein-based techniques focus on the biochemical properties and enzymatic activity of the OXA-22 β-lactamase itself.

Isoelectric Focusing (IEF) is a key technique used to characterize β-lactamases by determining their isoelectric point (pI). The pI is the pH at which a protein has no net electrical charge, and it is a unique characteristic for each enzyme. For OXA-22, analytical IEF has revealed pI values of 7.0 and 7.1. asm.orgnih.gov Variations in pI values can sometimes be observed due to factors such as proteolytic cleavage, partial unfolding, or monomer-dimer conversions of the enzyme. asm.org IEF is typically performed using polyacrylamide gels or immobilized pH gradient (IPG) gel strips.

Table 2: Isoelectric Points (pI) of OXA-22

| Enzyme Variant | Isoelectric Point (pI) | Source Organism | Reference |

| OXA-22 | 7.0, 7.1 | Ralstonia pickettii | asm.orgnih.gov |

| OXA-22a | 7.4 | Ralstonia pickettii | nih.gov |

| OXA-22b | 7.5 | Ralstonia pickettii | nih.gov |

| OXA-22-like | 6.8, 7.5 | Ralstonia pickettii | nih.gov |

Other protein-based characterization techniques include:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This method is used to determine the apparent molecular mass of the OXA-22 protein and to assess its purity after purification steps. nih.gov

Protein Purification: To obtain sufficient quantities of pure OXA-22 for detailed biochemical characterization, purification techniques such as ion-exchange chromatography (e.g., Q-Sepharose) are employed. asm.orgnih.gov

Enzyme Kinetics: Kinetic studies are performed to assess the hydrolytic activity of OXA-22 against various β-lactam substrates and to determine its inhibition profile by β-lactamase inhibitors. OXA-22 demonstrates strong hydrolytic activity against benzylpenicillin, cephalothin (B1668815), cephaloridine, and cloxacillin. asm.orgnih.gov Inhibition studies have shown that OXA-22 activity is partially inhibited by clavulanic acid (IC50, 1.2 μM) and less so by tazobactam (B1681243) (IC50, 6.5 μM). asm.orgnih.gov

Table 3: Hydrolytic Activity of OXA-22 Against Various Substrates

| Substrate | Hydrolytic Activity (Relative to Benzylpenicillin) | Reference |

| Benzylpenicillin | Strongest | asm.orgnih.gov |

| Cephalothin | Strong | asm.orgnih.gov |

| Cephaloridine | Strong | asm.orgnih.gov |

| Cloxacillin | Strong | asm.orgnih.gov |

| Oxacillin (B1211168) | Peculiar lack of hydrolysis | asm.orgnih.gov |

Table 4: Inhibition Profile of OXA-22

| Inhibitor | IC50 (μM) | Reference |

| Clavulanic Acid | 1.2 | asm.orgnih.gov |

| Tazobactam | 6.5 | asm.orgnih.gov |

| NaCl | 80 mM | asm.org |

Compound Names and PubChem CIDs

The following table lists the relevant compound names. It is important to note that PubChem is a database primarily for chemical compounds. Genes and proteins, such as blaOXA-22 and OXA-22, are typically cataloged in biological sequence databases like GenBank (for nucleic acids) and UniProt or NCBI Protein (for proteins).

Ecological and Microbiological Impact of Oxa 22 in Antimicrobial Resistance

Role in the Resistance Phenotype of Ralstonia pickettii

OXA-22 is a chromosomal and inducible Class D beta-lactamase found in Ralstonia pickettii, a non-fermenting Gram-negative rod that is an occasional pathogen in nosocomial infections and is ubiquitous in water environments. researchgate.netasm.orgnih.govpsu.eduresearchgate.net Its presence confers resistance or reduced susceptibility to a range of beta-lactam antibiotics, including aminopenicillins, narrow-spectrum cephalosporins, and aztreonam (B1666516). researchgate.netasm.orgnih.govasm.org

The hydrolytic spectrum of OXA-22 is primarily limited to benzylpenicillin, cloxacillin, and restricted-spectrum cephalosporins. researchgate.netasm.orgnih.govresearchgate.net Detailed biochemical studies have shown its strongest hydrolytic activity against benzylpenicillin, cephalothin (B1668815), cephaloridine, and cloxacillin. asm.orgnih.gov Interestingly, despite being classified as an oxacillinase, OXA-22 exhibits a peculiar lack of significant oxacillin (B1211168) hydrolysis. asm.orgnih.gov

The expression of OXA-22 is inducible in R. pickettii, meaning its production can be stimulated by the presence of certain beta-lactam antibiotics. asm.orgnih.gov Genetic analysis has confirmed that blaOXA-22-like genes are located as single chromosomal copies in R. pickettii clinical isolates. asm.orgnih.gov OXA-22 shows relatively low amino acid identity with other Ambler Class D beta-lactamases, being most closely related to OXA-9 (38% amino acid identity), OXA-18 (37%), and OXA-12 (34%). researchgate.netasm.orgnih.govresearchgate.net

Ralstonia pickettii often co-expresses other resistance mechanisms. For instance, it also produces OXA-60, another chromosomal and inducible beta-lactamase. researchgate.netpsu.edu Unlike OXA-22, OXA-60 possesses a narrow hydrolysis spectrum that includes carbapenems. researchgate.net Despite both being oxacillinases, OXA-60 shares only 19% amino acid identity with OXA-22, highlighting their distinct evolutionary paths and substrate specificities. psu.eduasm.org Both OXA-22 and OXA-60 are regulated and widely distributed among R. pickettii strains. psu.edu In some studies, blaOXA-22 genes were detected in 37.0% of R. pickettii strains, while blaOXA-60 was found in a higher proportion, 80.3%. researchgate.net

The activity of OXA-22 can be partially inhibited by clavulanic acid (IC50, 1.2 µM) and to a lesser extent by tazobactam (B1681243) (IC50, 6.5 µM). asm.org Its activity is also inhibited by sodium chloride (NaCl). asm.org

Table 1: Steady-State Kinetic Parameters of OXA-22 β-Lactamase

| β-Lactam | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |

| Benzylpenicillin | 11.2 | 25 | 0.45 |

| Cephalothin | 2.5 | 10 | 0.25 |

| Cephaloridine | 1.3 | 10 | 0.13 |

| Cloxacillin | 0.5 | 10 | 0.05 |

| Ampicillin | 0.1 | 50 | 0.002 |

| Carbenicillin | 0.05 | 100 | 0.0005 |

| Ceftazidime | <0.01 | ND | ND |

| Cefotaxime | <0.01 | ND | ND |

| Cefepime | <0.01 | ND | ND |

| Moxalactam | <0.01 | ND | ND |

| Aztreonam | <0.01 | ND | ND |

| Imipenem (B608078) | <0.01 | ND | ND |

Note: ND indicates that the value was not determined or was below detection limits. Data adapted from Nordmann et al., 2000. researchgate.netasm.orgnih.govresearchgate.net

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected β-Lactams for E. coli DH10B(pSC13) Producing OXA-22

| β-Lactam | MIC (µg/ml) | MIC + Clavulanic Acid (2 µg/ml) | MIC + Tazobactam (4 µg/ml) |

| Ampicillin | 256 | 128 | 128 |

| Piperacillin | 256 | 128 | 128 |

| Ticarcillin | 256 | 128 | 128 |

| Cephalothin | 256 | 128 | 128 |

| Cephaloridine | 256 | 128 | 128 |

| Ceftazidime | 16 | 16 | 16 |

| Cefotaxime | 2 | 2 | 2 |

| Cefepime | 8 | 4 | 0.03 |

| Moxalactam | 32 | 0.5 | 0.12 |

| Aztreonam | 256 | 256 | 0.25 |

| Imipenem | 1 | 0.25 | 0.12 |

Note: Data adapted from Nordmann et al., 2000. asm.orgnih.gov

Contribution to Broader Beta-Lactam Resistance Ecology

OXA-type beta-lactamases, including OXA-22, belong to Ambler Class D enzymes, also known as oxacillinases. asm.orgoup.commdpi.comnih.gov These enzymes are active-serine-site beta-lactamases, distinguishing them from metallo-beta-lactamases (Class B) which require zinc for their activity. asm.orgoup.com The designation "OXA" originally referred to their preferential hydrolysis of isoxazolylpenicillins like oxacillin over benzylpenicillin. asm.orgoup.comjidc.org However, it is important to note that not all Class D beta-lactamases, including OXA-22, consistently exhibit strong oxacillin hydrolysis. asm.orgnih.govasm.org

Historically, the role of Class D OXA enzymes in antimicrobial resistance was considered secondary to the more prevalent Class A enzymes, particularly concerning penicillin resistance. nih.gov However, their ecological significance has evolved, especially with the emergence of OXA enzymes capable of hydrolyzing carbapenems. nih.govjidc.org While OXA-22 itself does not hydrolyze carbapenems, other OXA subgroups, such as OXA-23, OXA-24/40, OXA-48, OXA-51, and OXA-58, are significant carbapenemases and are a major concern in multidrug-resistant bacteria like Acinetobacter baumannii and Enterobacteriaceae. mdpi.comnih.govjidc.org

Unlike many acquired oxacillinases that are plasmid-mediated and thus easily transferable between bacteria, OXA-22 is chromosomally encoded. researchgate.netasm.orgnih.govpsu.edu This chromosomal location suggests a more stable presence within the Ralstonia pickettii genome. The widespread presence of R. pickettii in diverse water environments contributes to the ecological dissemination of resistance genes, including blaOXA-22, within these ecosystems. researchgate.net The study of OXA-22 provides insights into the diverse mechanisms by which bacteria adapt and develop resistance to beta-lactam antibiotics, highlighting the ongoing challenges in combating antimicrobial resistance.

Future Research Directions for Oxa 22 Studies

Advanced Structural and Functional Characterization

Despite initial biochemical characterization, a comprehensive understanding of OXA-22's three-dimensional structure and detailed catalytic mechanism is essential. Early studies noted the enzyme's hydrolytic activity against benzylpenicillin, cloxacillin, and restricted-spectrum cephalosporins, alongside a peculiar lack of hydrolysis against oxacillin (B1211168), which is unusual for an oxacillinase. nih.govasm.orgresearchgate.net Further purification of OXA-22 has been suggested as a step towards potentially detecting oxacillin hydrolysis. nih.govasm.org

Future research should prioritize obtaining high-resolution crystal structures of OXA-22, both in its apo form and in complex with various substrates and inhibitors. This would allow for precise mapping of the active site architecture and identification of key residues involved in substrate binding and catalysis. Comparative structural analyses with other Class D β-lactamases, particularly those with differing substrate profiles like the carbapenem-hydrolyzing OXA variants (e.g., OXA-23, OXA-24, OXA-48), could provide insights into the structural determinants of substrate specificity and the lack of oxacillin hydrolysis in OXA-22. cityu.edu.hkportlandpress.compnas.org

Detailed kinetic studies using a broader range of β-lactam substrates and commercially available β-lactamase inhibitors (such as clavulanic acid, tazobactam (B1681243), and avibactam) are necessary to fully define the enzyme's hydrolytic spectrum and susceptibility to inhibition. nih.govasm.orgresearchgate.netresearchgate.net While partial inhibition by clavulanic acid and less so by tazobactam has been observed, further investigation into the binding kinetics and mechanism of inhibition by these and other compounds could reveal potential therapeutic strategies. nih.govasm.orgresearchgate.net Site-directed mutagenesis guided by structural data could then be employed to validate the roles of specific amino acid residues in catalysis, substrate recognition, and inhibitor interaction.

Comprehensive Molecular Epidemiology and Surveillance

Current knowledge on the prevalence and distribution of OXA-22 is limited, primarily based on its identification in a small number of R. pickettii clinical isolates. nih.govresearchgate.netasm.orgasm.org Comprehensive molecular epidemiological studies are needed to determine the true burden of OXA-22 in R. pickettii and potentially other bacterial species.

Future research should involve active surveillance programs in diverse geographical regions and clinical settings to screen for the presence of blaOXA-22 genes. This could be achieved through PCR-based methods and whole-genome sequencing of bacterial isolates, particularly from R. pickettii strains. nih.govresearchgate.net Molecular typing techniques, such as Multilocus Sequence Typing (MLST), should be applied to OXA-22-producing isolates to understand their clonal relationships and track their dissemination. iranpath.orgcdc.gov

Investigating the genetic environment surrounding the blaOXA-22 gene is also crucial. While initially found as a chromosomal gene, monitoring for its presence on mobile genetic elements like plasmids or transposons is important to assess its potential for horizontal transfer to other bacteria, which could significantly impact its spread and clinical relevance. mdpi.comresearchgate.netasm.org Understanding the mobility of blaOXA-22 is critical for assessing future resistance threats.

Investigation of Regulatory Pathways for blaOXA-22 Expression

The inducible expression of OXA-22 in R. pickettii is a key characteristic that requires further detailed investigation. nih.govresearchgate.netasm.orgasm.orgmicrobiologyresearch.org Initial studies have identified a protein, ORF-RP3, located upstream of blaOXA-22, which is involved in its induction. microbiologyresearch.orgoup.com Disruption of the gene encoding ORF-RP3 abolished the induction of OXA-22 expression. microbiologyresearch.org Furthermore, RP3 has been shown to be a DNA-binding protein that interacts with specific tandem repeats upstream of the blaOXA-22 transcriptional start site, and both blaOXA-22 and rp3 gene expression are regulated at the transcriptional level and induced by imipenem (B608078). oup.com

Future research should aim to fully elucidate the regulatory network controlling blaOXA-22 expression. This involves identifying other potential regulatory proteins or small molecules that interact with RP3 or the blaOXA-22 promoter region. Techniques such as transcriptional profiling (e.g., RNA-Seq) under different conditions (including exposure to various β-lactams and other inducing agents) could help identify genes co-regulated with blaOXA-22 and provide clues about the signaling pathways involved. medrxiv.org

Q & A

Q. What bioinformatic tools are recommended for analyzing OXA-22 evolutionary dynamics?

- Methodological Answer : Use tools like BEAST for molecular clock analysis or Roary for pan-genome comparisons. Annotate resistance islands with Prokka and visualize synteny using Artemis Comparison Tool (ACT). Public databases (e.g., PATRIC) provide curated genomes for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.